4-(2-chlorobenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
“4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H26ClF3N6O2 |
|---|---|
Molecular Weight |
595.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H26ClF3N6O2/c31-24-10-3-1-6-20(24)19-39-28(42)23-9-2-4-11-25(23)40-26(35-36-29(39)40)12-13-27(41)38-16-14-37(15-17-38)22-8-5-7-21(18-22)30(32,33)34/h1-11,18H,12-17,19H2 |
InChI Key |
DJAUQSDJQGHVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenylmethyl group and the piperazinylpropyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl and quinazoline moieties.
Reduction: Reduction reactions may target the oxo group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the chlorophenylmethyl group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It could be studied for its potential effects on cellular pathways and biological processes.
Medicine
In medicine, the compound may be investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases. Its ability to interact with specific molecular targets could make it a valuable lead compound in drug discovery.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in various applications.
Mechanism of Action
The mechanism of action of “4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: This compound itself.
Other Triazoloquinazolines: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
The uniqueness of “4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
